molecular formula C24H25N3O4S B11133935 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11133935
M. Wt: 451.5 g/mol
InChI Key: YTHOGJGVZHFQIP-UHFFFAOYSA-N
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Description

2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that features a tetrahydroquinoline sulfonyl group, a phenoxy group, and a pyridinylmethyl group

Preparation Methods

The synthesis of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Synthesis of Tetrahydroquinoline Derivative: The starting material, 2-methyl-1,2,3,4-tetrahydroquinoline, can be synthesized by the hydrogenation of quinaldine.

    Sulfonylation: The tetrahydroquinoline derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Phenoxy Group Introduction: The sulfonylated tetrahydroquinoline is reacted with a phenol derivative to introduce the phenoxy group.

    Acetamide Formation: Finally, the compound is reacted with a pyridinylmethylamine under appropriate conditions to form the acetamide linkage.

Chemical Reactions Analysis

2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The phenoxy and pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with enzyme active sites, while the sulfonyl and phenoxy groups can enhance binding affinity and specificity. The pyridinylmethyl group may facilitate interactions with nucleic acids or proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE include:

The uniqueness of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE lies in its combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C24H25N3O4S/c1-18-15-21(32(29,30)27-14-4-6-20-5-2-3-7-22(20)27)8-9-23(18)31-17-24(28)26-16-19-10-12-25-13-11-19/h2-3,5,7-13,15H,4,6,14,16-17H2,1H3,(H,26,28)

InChI Key

YTHOGJGVZHFQIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NCC4=CC=NC=C4

Origin of Product

United States

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